molecular formula C19H25NO3 B1436957 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 100322-43-8

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Número de catálogo: B1436957
Número CAS: 100322-43-8
Peso molecular: 315.4 g/mol
Clave InChI: WKGNBYVLCQOPIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a synthetic small molecule belonging to the tetrahydroisoquinoline class, recognized for its potent biological activity. It functions as a selective and cell-permeable inhibitor of Death-associated protein kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a central regulator of diverse cellular processes, including apoptotic cell death, autophagy, and inflammatory signaling, and its dysregulation has been implicated in the pathogenesis of neurological disorders, stroke, and cancer. By specifically targeting the kinase domain of DAPK1, this compound suppresses its pro-apoptotic activity, making it an indispensable pharmacological tool for dissecting DAPK1's role in cellular signaling networks. Its primary research utility lies in the experimental interrogation of DAPK1-mediated pathways in models of neurodegenerative disease, such as Alzheimer's disease, where DAPK1 is known to interact with the NMDA receptor and contribute to synaptic loss and neuronal death. Furthermore, it is used in oncology research to investigate the tumor-suppressive functions of DAPK1 and the consequences of its epigenetic silencing in various cancers. The compound's isobutyl substitution and dimethoxy groups contribute to its optimized pharmacokinetic properties and selectivity profile, enabling researchers to achieve precise mechanistic insights in complex biological systems.

Propiedades

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGNBYVLCQOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Starting Material and Intermediate Preparation

  • The synthesis generally begins with a hexahydro-lH-pyrido[2,1-a]isoquinolin-2-ol derivative bearing 3-isobutyl and 9,10-dimethoxy substituents. This intermediate is crucial for subsequent esterification and salt formation steps.
  • The stereochemistry is controlled to obtain the (2R,3R,11bR) configuration, which is essential for biological activity.

Esterification with Protected L-Valine

  • The hydroxyl group at the 2-position is reacted with a suitably protected L-valine derivative, typically a tert-butoxycarbonyl (Boc) protected amino acid, to form the corresponding ester.
  • Reaction conditions involve mild temperatures and solvents compatible with maintaining stereochemical integrity.

Deprotection and Salt Formation

  • The Boc protecting group is removed under acidic conditions to yield the free amino ester.
  • The free amino ester is then converted into a pharmaceutically acceptable salt, commonly the di(4-methylbenzenesulfonate) salt, to enhance purity, stability, and crystallinity.
  • This conversion involves reacting the dihydrochloride salt of the amino ester with a base (e.g., sodium hydrogen carbonate) in a chlorinated hydrocarbon solvent such as dichloromethane.
  • The reaction temperature is carefully controlled, typically between 0 °C and 30 °C, to optimize yield and purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Solvents Notes
Esterification (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-hexahydro-lH-pyrido[2,1-a]isoquinolin-2-ol + Boc-L-valine Mild (room temp) Various (e.g., ethers, esters) Preserves stereochemistry
Boc Deprotection Acidic conditions (e.g., trifluoroacetic acid) Room temperature Dichloromethane, others Removes Boc protecting group
Salt Formation Amino ester dihydrochloride + sodium hydrogen carbonate 0 to 30 °C (optimal ~25 °C) Dichloromethane (chlorinated hydrocarbon) Converts to di(4-methylbenzenesulfonate) salt with >95% purity

Purity and Yield Considerations

  • The described methods yield the target compound with purity greater than 95%, suitable for pharmaceutical use.
  • The choice of base and solvent during salt formation is critical; sodium hydrogen carbonate and dichloromethane are preferred for optimal conversion.
  • Temperature control during the salt formation step significantly influences the purity and crystallinity of the final product.

Research Findings and Industrial Relevance

  • The synthetic route has been validated for large-scale or commercial production, demonstrating reproducibility and scalability.
  • The use of protected amino acid esters and selective deprotection steps ensures stereochemical fidelity, which is crucial for the biological activity of the compound.
  • The formation of the di(4-methylbenzenesulfonate) salt improves the compound’s pharmaceutical properties, including solubility and stability.

Summary Table of Preparation Method

Aspect Description
Starting Material (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-hexahydro-lH-pyrido[2,1-a]isoquinolin-2-ol
Key Reaction Esterification with Boc-L-valine, followed by Boc deprotection and salt formation
Salt Formed Di(4-methylbenzenesulfonate) salt
Base Used Sodium hydrogen carbonate
Solvent for Salt Formation Dichloromethane (chlorinated hydrocarbon)
Temperature Range 0 to 30 °C, optimal around 25 °C
Purity Achieved Greater than 95%
Scale Suitable for large-scale and commercial production

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, with specific temperature, pressure, and solvent requirements .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Aplicaciones Científicas De Investigación

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed)
  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product) .

Neuropharmacology

IBDMT has been studied for its potential effects on neurological disorders. Research indicates that it may act as an inhibitor of vesicular monoamine transporters, which are crucial in the regulation of neurotransmitter levels in the brain. This action suggests possible applications in treating conditions such as:

  • Huntington's Disease
  • Tourette Syndrome
  • Tardive Dyskinesia

A patent (US8357697B2) discusses the use of substituted isoquinoline compounds like IBDMT as therapeutic agents for these disorders, highlighting their inhibitory effects on specific proteins involved in neurotransmitter transport .

Antidepressant Properties

Studies have indicated that IBDMT may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation. This potential has led researchers to explore its use in developing new antidepressant therapies.

Anti-inflammatory Effects

Preliminary studies suggest that IBDMT may possess anti-inflammatory properties. This could make it a candidate for treating inflammatory diseases, although further research is required to fully understand its efficacy and mechanism of action.

Case Study 1: Huntington's Disease Treatment

In a controlled study involving animal models of Huntington's disease, administration of IBDMT resulted in significant improvements in motor function and reductions in neurodegenerative markers. The study highlighted the compound's ability to inhibit vesicular monoamine transporters, which correlated with decreased levels of neurotoxic metabolites .

Case Study 2: Antidepressant Activity

A double-blind study evaluated the antidepressant effects of IBDMT compared to a standard antidepressant medication. Results showed that subjects receiving IBDMT experienced a notable reduction in depressive symptoms within two weeks, suggesting a rapid onset of action .

Mecanismo De Acción

The mechanism of action of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting the biochemical processes within cells .

Comparación Con Compuestos Similares

Substituted Pyrido[2,1-a]isoquinolinones

The following analogs share the pyrido[2,1-a]isoquinolinone core but differ in substituents and stereochemistry:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR/ESI-MS) Reference
Target Compound 3-Isobutyl, 9,10-dimethoxy 85.6 N/A ¹H NMR δ 6.67 (s, 1H), ESI-MS 320.2 [M+H]⁺
1i : 3-Ethyl-9,10-dimethoxy analog 3-Ethyl 51 104–106 ¹H NMR δ 6.58 (s, 1H), ESI-MS 315.1 [M+H]⁺
1l : 3-Butyl-9,10-dimethoxy analog 3-Butyl 56 N/A ¹H NMR δ 6.67 (s, 1H), ESI-MS 342.2 [M+Na]⁺
1o : 3-Benzyl-9,10-dimethoxy analog 3-Benzyl 60 N/A ¹H NMR δ 7.25–7.35 (m, 5H), ESI-MS 377.1 [M+H]⁺
Tetrabenazine (parent compound) 3-Isobutyl, 9,10-dimethoxy (oxidized form) N/A N/A HRMS 318.2073 [M+1]⁺

Key Observations :

  • Aromatic Substituents : The benzyl analog (1o ) introduces π-π interactions but may reduce metabolic stability due to increased lipophilicity .
  • Stereochemical Impact : Enantiomers like (2S,3R,11bR)-dihydrotetrabenazine exhibit higher VMAT2 inhibition than their (2R,3S,11bS) counterparts .

Stereoisomeric Comparisons

The target compound’s activity is stereospecific:

Stereoisomer Specific Rotation ([α]D²⁵) Pharmacological Activity Reference
(2S,3R,11bR)-Dihydrotetrabenazine +56.1° (c 0.23, MeOH) High VMAT2 inhibition
(2R,3S,11bS)-Dihydrotetrabenazine -56.1° (c 0.23, MeOH) Lower activity
Valbenazine (prodrug of (2R,3R,11bR)-DTBZ) N/A Enhanced bioavailability

Key Insight : The (2R,3R,11bR) configuration in valbenazine improves oral absorption, demonstrating how esterification (e.g., valine conjugation) optimizes pharmacokinetics .

Actividad Biológica

3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, commonly known as tetrabenazine (TBZ) , is a compound with significant biological activity primarily related to its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated side effects.

Chemical Structure and Properties

  • Chemical Formula : C19H27NO3
  • Molecular Weight : 317.43 g/mol
  • CAS Number : 1381929-92-5

Tetrabenazine acts predominantly by inhibiting VMAT2, which leads to the depletion of monoamines such as dopamine in presynaptic neurons. This mechanism is crucial for its therapeutic effects in hyperkinetic disorders but also accounts for various side effects observed during treatment.

Therapeutic Applications

Tetrabenazine is primarily used for the treatment of:

  • Hyperkinetic Movement Disorders : Effective in conditions like Huntington's disease and tardive dyskinesia.
  • Psychiatric Disorders : Investigated for potential use in managing symptoms of schizophrenia and other related disorders.

Biological Activity and Pharmacodynamics

Research indicates that tetrabenazine has a complex pharmacokinetic profile:

  • Bioavailability : Tetrabenazine exhibits low and variable bioavailability due to extensive first-pass metabolism.
  • Metabolism : It is rapidly metabolized to its active form, dihydrotetrabenazine (HTBZ), which has its own pharmacological activity.

Table 1: Comparison of Tetrabenazine and Dihydrotetrabenazine

PropertyTetrabenazine (TBZ)Dihydrotetrabenazine (HTBZ)
BioavailabilityLow and variableHigher than TBZ
Mechanism of ActionVMAT2 inhibitionVMAT2 inhibition
Therapeutic UseHyperkinetic disordersPotentially broader uses
Side EffectsSedation, depressionSimilar side effects

Side Effects

Despite its efficacy, tetrabenazine is associated with several adverse effects including:

  • Sedation
  • Depression
  • Akathisia
  • Parkinsonism

These side effects are attributed to the depletion of monoamines and off-target activity affecting dopamine receptors in the brain.

Case Studies and Research Findings

  • Clinical Efficacy : A clinical study demonstrated that patients with Huntington's disease showed significant improvement in chorea symptoms when treated with tetrabenazine compared to placebo controls (Login et al., 1982).
  • Pharmacokinetics Study : Research on the pharmacokinetic properties of TBZ indicated that it undergoes rapid metabolism in the liver, leading to a quick onset of action but also necessitating careful dosing adjustments (Pettibone et al., 1984).
  • Long-term Effects : A longitudinal study highlighted that while tetrabenazine effectively managed hyperkinetic symptoms over time, patients often experienced increased incidences of depression and other mood disorders (Reches et al., 1983).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one, and how do reaction conditions influence diastereomer ratios?

  • Methodology : The compound can be synthesized via redox-annulation of cyclic amines (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with β-ketoaldehydes under oxidative conditions. For instance, using 2-benzyl-3-oxobutyraldehyde yields a 6.5:1 diastereomer mixture at 60% yield . Optimization of solvent polarity, temperature, and catalyst loading can modulate stereoselectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating desired isomers.

Q. How is the structure of this compound confirmed, and what analytical techniques are essential for characterization?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related analogs with R-factors ≤0.037 . Complementary techniques include:

  • Dynamic NMR : Resolves conformational flexibility in solution (e.g., chair-boat transitions in the tetrahydroisoquinoline ring) .
  • HRMS (CI) : Validates molecular weight (e.g., m/z 318.2073 [M+1]) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1699 cm⁻¹) .

Q. What are the basic pharmacological properties of this compound, and how are its in vitro activities assessed?

  • Methodology : The compound and analogs (e.g., PDE3/4 inhibitors like RPL554) are evaluated using:

  • Enzyme inhibition assays : IC₅₀ values for PDE3/4 inhibition (e.g., 0.52 μM for TNF-α suppression in human monocytes) .
  • Ex vivo tracheal preparations : Measures bronchodilation (e.g., 93% inhibition of electrical field stimulation-induced contractions at 10 μM) .

Advanced Research Questions

Q. How does the compound’s stereochemistry impact its pharmacological activity and receptor binding?

  • Methodology : Stereoisomers (e.g., cis vs. trans) exhibit divergent bioactivities. For example, cis isomers of tetrabenazine analogs show reduced VMAT2 binding affinity compared to trans isomers . Techniques include:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Molecular docking : Correlates stereochemistry with VMAT2 binding pockets using software like AutoDock .

Q. What are the challenges in analyzing the compound’s stability under acidic conditions, and how are degradation products characterized?

  • Methodology : Acidic hydrolysis induces isomerization via an open isoquinolinium intermediate, forming cis-trans mixtures . Strategies involve:

  • LC-MS/MS : Detects degradation impurities (e.g., lipophilic byproduct at 15–20% abundance) .
  • NMR spectroscopy : Tracks deuterium exchange in deutetrabenazine analogs to study degradation pathways .

Q. How can photoredox catalysis improve the compound’s synthesis, and what mechanistic insights support this approach?

  • Methodology : Visible-light catalysis (e.g., Ru(bpy)₃²⁺) enables radical-mediated annulation, reducing reliance on toxic oxidants. Key steps:

  • Transient absorption spectroscopy : Identifies reactive intermediates (e.g., amine radical cations) .
  • Kinetic studies : Optimize catalyst loading (e.g., 2 mol% Ir(ppy)₃) for higher yields (up to 75%) .

Q. What computational methods validate the compound’s conformational dynamics and electronic properties?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict ground-state conformers and charge distribution. Applications include:

  • NBO analysis : Quantifies hyperconjugation in the pyrido-isoquinoline core .
  • TD-DFT : Simulates UV-Vis spectra for comparison with experimental data .

Key Challenges and Research Gaps

  • Stereoselective synthesis : Current methods yield moderate diastereomer ratios (6.5:1), necessitating novel catalysts (e.g., organocatalysts) for improved selectivity .
  • In vivo-off target effects : While PDE3/4 inhibition is well-characterized , off-target interactions with monoamine transporters (e.g., SERT) require further profiling.
  • Stability in formulations : Acid-induced isomerization in oral films highlights the need for pH-stabilized excipients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Reactant of Route 2
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.